Triisopropyl-prop-2-ynyloxy-silane
Description
Contextualization of Propargyl Silyl (B83357) Ethers in Contemporary Organic Synthesis
Propargyl ethers and their silyl-protected analogues are pivotal intermediates in modern organic chemistry. The propargyl group, containing a terminal alkyne, is a versatile functional handle for a multitude of reactions, including carbon-carbon bond formations, cycloadditions, and metal-catalyzed couplings thieme-connect.de. Silyl ethers, in turn, are one of an organic chemist's most indispensable tools for the protection of hydroxyl groups wikipedia.org. The combination of these two functionalities into a single reagent, the propargyl silyl ether, creates a powerful synthetic building block.
In contemporary synthesis, these compounds serve as precursors to propargyl radicals, which can be harnessed in various transformations uwindsor.casci-hub.se. The silyl group can influence the reactivity and stability of these radical intermediates sci-hub.se. Furthermore, propargyl silyl ethers are employed in complex catalytic cycles, such as gold-catalyzed cyclizations of enynes, where the silyl ether-protected propargyl unit can evolve into reactive allylgold cations researchgate.net. Their ability to participate in migratory reactions and act as precursors for allenyl and propargyl silanes further broadens their synthetic utility nih.govorganic-chemistry.org. The development of new synthetic methods continues to expand the applications of these valuable intermediates researchgate.netnih.gov.
Significance of the Triisopropylsilyl (TIPS) Group in Steric and Electronic Control
The triisopropylsilyl (TIPS) group is a prominent member of the silyl ether protecting group family, distinguished by its significant steric bulk ontosight.aigelest.comrochester.edu. This large steric profile is a direct consequence of the three isopropyl substituents attached to the silicon atom. This bulkiness imparts a high degree of stability to the silyl ether, making it resistant to cleavage under a wide variety of reaction conditions where other, less hindered silyl ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) might be labile gelest.comgelest.com.
The steric hindrance of the TIPS group is a critical factor in achieving selectivity in chemical reactions. It can direct reagents to attack less hindered sites of a molecule, thereby controlling regioselectivity rsc.org. In multi-step syntheses involving molecules with multiple hydroxyl groups, the TIPS group can be used orthogonally with other protecting groups, allowing for selective protection and deprotection sequences numberanalytics.combeilstein-journals.org. For instance, a primary alcohol might be protected with a less bulky silyl group like TBS, while a more sterically demanding TIPS group is used for a secondary alcohol numberanalytics.com.
Beyond steric effects, silyl groups also exert electronic influence. The electropositive nature of silicon makes the ether oxygen more electron-rich, which can affect the conformation and reactivity of the molecule beilstein-journals.org. While the primary influence of the TIPS group is often considered steric, its electronic properties, in conjunction with its bulk, contribute to its unique reactivity profile. For example, in glycosylation reactions, the TIPS group's bulk can favor specific conformations that lead to enhanced reaction rates and stereoselectivity beilstein-journals.org. The interplay of these steric and electronic factors is a key consideration in modern synthetic planning nih.govacs.org.
Interactive Table: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) |
| Trimethylsilyl | TMS | Least Stable |
| Triethylsilyl | TES | ↓ |
| tert-Butyldimethylsilyl | TBS | ↓ |
| tert-Butyldiphenylsilyl | TBDPS | ↓ |
| Triisopropylsilyl | TIPS | Most Stable |
| This table illustrates the general trend of increasing stability with greater steric hindrance around the silicon atom. gelest.comgelest.com |
Historical Development and Evolution of Propargyl Silyl Ether Chemistry
The chemistry of propargyl silyl ethers is intrinsically linked to the broader historical development of silyl protecting groups and the synthetic applications of alkynes. The use of silyl ethers as protecting groups for alcohols has a long history in organic synthesis, with new groups and methods for their introduction and removal being continuously developed researchgate.netbeilstein-journals.org. Initially, simpler groups like TMS were prevalent, but the need for greater stability and selectivity led to the development of bulkier reagents like TBS, TBDPS, and TIPS wikipedia.orggelest.com.
The synthesis of propargyl silanes and, by extension, propargyl silyl ethers, traditionally involved the deprotonation of a terminal alkyne with a strong base followed by reaction with a silyl halide nih.gov. These "classical" methods often required harsh conditions and had limited functional group tolerance. A significant evolution in this area has been the development of milder, more versatile catalytic methods for the synthesis of these compounds nih.govorganic-chemistry.org.
In parallel, the synthetic utility of the propargyl moiety has been continuously explored. A major advancement has been the application of transition metal catalysis, particularly with gold and other late transition metals, to activate the alkyne of propargyl ethers for complex transformations like enyne cyclizations researchgate.net. These reactions often proceed through novel intermediates, such as vinylcarbene or allylgold species, that were not accessible through traditional methods. This evolution has transformed propargyl silyl ethers from simple protected alcohols into sophisticated building blocks for catalytic cascade reactions, enabling the rapid construction of complex molecular frameworks researchgate.netnih.gov.
Overview of Research Trajectories for Triisopropyl-prop-2-ynyloxy-silane
Current and emerging research involving this compound and related structures focuses on leveraging its unique bifunctionality for the efficient synthesis of complex target molecules. One prominent research trajectory involves its use as a key building block in the synthesis of natural products and bioactive compounds. For example, it has been utilized in the stereoselective synthesis of Z-enyne pseudoglycosides, which exhibit antitumoral activity rsc.org.
Another significant area of research is its application in novel cyclization strategies. The compound has been employed in [2+2+2] cycloaddition reactions to construct complex heterocyclic systems, such as phosphindoles rsc.org. The terminal alkyne serves as a reactive partner in these metal-catalyzed transformations, while the TIPS ether provides robust protection of the hydroxyl group throughout the synthetic sequence.
Furthermore, research continues to explore the generation of propargyl and allenyl intermediates from precursors like this compound. The development of catalytic asymmetric methods to generate chiral propargylsilanes and alcohols from such starting materials is an active field of investigation organic-chemistry.orgnih.gov. These chiral products are highly valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The precise control over regio-, stereo-, and enantioselectivity in reactions involving propargyl silyl ethers remains a key objective in modern synthetic chemistry sci-hub.seacs.org.
Structure
3D Structure
Properties
IUPAC Name |
tri(propan-2-yl)-prop-2-ynoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24OSi/c1-8-9-13-14(10(2)3,11(4)5)12(6)7/h1,10-12H,9H2,2-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMMKNMZUUYBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Triisopropyl Prop 2 Ynyloxy Silane
Direct Silylation Approaches to Triisopropyl-prop-2-ynyloxy-silane
The most common and straightforward method for the synthesis of this compound involves the direct reaction of prop-2-yn-1-ol with a suitable triisopropylsilylating agent.
Catalytic Silylation of Prop-2-yn-1-ol with Triisopropylsilyl Halides
The silylation of alcohols with silyl (B83357) halides can be facilitated by a catalyst to enhance reaction rates and efficiency. While a widely cited method for the synthesis of this compound employs a stoichiometric amount of a base like imidazole (B134444), which can also be viewed as a nucleophilic catalyst, other catalytic systems have been developed for the silylation of alcohols in general. These systems often aim to activate the silyl halide or the alcohol.
For instance, the activation of silyl chlorides by imidazole-based nucleophiles is a well-established concept. researchgate.net The imidazole is believed to react with the silyl chloride to form a more reactive silylimidazolium intermediate, which is then readily attacked by the alcohol. researchgate.net
Other catalytic systems for alcohol silylation that could be applicable include:
Iodine: Iodine has been shown to be an efficient and neutral catalyst for the silylation of various alcohols with other silylating agents.
Transition Metal Catalysts: Ruthenium and other transition metal complexes have been investigated for the dehydrogenative silylation of alcohols, although this typically involves hydrosilanes rather than silyl halides. gelest.com
Base Catalysis: While often used in stoichiometric amounts, bases like potassium carbonate have been shown to catalyze the dehydrogenative silylation of a wide variety of alcohols under mild conditions. rsc.org
The choice of catalyst can be critical in achieving high chemoselectivity, especially when other reactive functional groups are present in the alcohol substrate.
Optimized Reaction Conditions and Reagent Selection
A highly effective and frequently employed method for the preparation of this compound involves the reaction of prop-2-yn-1-ol with triisopropylsilyl chloride (TIPSCl) in the presence of imidazole. A typical procedure utilizes dichloromethane (B109758) (CH2Cl2) as the solvent at room temperature. The imidazole acts as a base to neutralize the hydrochloric acid byproduct of the reaction and also serves as a nucleophilic catalyst.
The selection of a bulky silyl halide like triisopropylsilyl chloride is crucial for selectively protecting the primary alcohol in the presence of other potentially reactive sites. The steric hindrance of the triisopropylsilyl group can prevent side reactions.
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Alcohol | Prop-2-yn-1-ol |
| Silylating Agent | Triisopropylsilyl chloride (TIPSCl) |
| Base/Catalyst | Imidazole |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | Room Temperature |
| Reported Yield | High |
This method is favored for its high efficiency and the relative stability of the resulting triisopropylsilyl ether.
Evaluation of Stereoselectivity and Yields in this compound Formation
As this compound is an achiral molecule, the concept of stereoselectivity is not applicable to its formation. However, the evaluation of the reaction's efficiency is critically important and is primarily assessed through its chemical yield and chemoselectivity.
The direct silylation of prop-2-yn-1-ol with triisopropylsilyl chloride and imidazole is known to proceed in high yield. The bulky nature of the triisopropylsilyl group plays a significant role in the chemoselectivity of the reaction. In molecules containing multiple hydroxyl groups with varying steric environments, the silylation generally occurs preferentially at the least sterically hindered alcohol. nih.gov In the case of prop-2-yn-1-ol, the primary alcohol is readily accessible, leading to a high yield of the desired product.
A potential side reaction in the silylation of propargyl alcohol is the C-silylation at the terminal alkyne. However, under the standard conditions with triisopropylsilyl chloride and imidazole, O-silylation is the overwhelmingly favored pathway. Some catalytic systems using hydrosilanes and strong bases have been reported to lead to both O- and C-silylation of propargyl alcohol. google.comgoogle.com
Alternative Synthetic Routes to this compound and Analogues
While direct silylation is the most common approach, alternative strategies exist for the formation of silyl ethers, including those of propargyl alcohol. One such method involves the reaction of silyllithium reagents with propargylic alkoxides. This approach can provide access to related silylated compounds and proceeds via a different mechanism, involving the anti-silyllithiation of the alkyne. chemrxiv.orgchemrxiv.org
Another potential, though less direct, route could be envisioned through a palladium-catalyzed silyl-Heck reaction of a suitable precursor. These alternative methods are generally more complex than direct silylation and are often employed for the synthesis of more substituted or structurally diverse analogues.
Scale-Up Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Key considerations include:
Reagent Cost and Availability: The price and availability of prop-2-yn-1-ol, triisopropylsilyl chloride, and imidazole on an industrial scale are primary economic drivers.
Solvent Selection: While dichloromethane is effective, its use on a large scale can be problematic due to environmental and health concerns. The investigation of more benign and easily recyclable solvents would be necessary.
Reaction Exothermicity: The silylation reaction is exothermic. Proper heat management through controlled addition of reagents and efficient cooling systems is crucial to prevent runaway reactions.
Work-up and Purification: The removal of the imidazolium (B1220033) hydrochloride salt byproduct and purification of the final product are significant challenges in scaling up. Filtration and distillation are common methods, and their efficiency at a larger scale needs to be optimized. A synthesis of a related compound on a multi-gram scale has been documented, suggesting that the purification can be managed. orgsyn.org
Byproduct Disposal: The disposal of byproducts, particularly the imidazolium salt and any solvent waste, must be handled in an environmentally responsible manner.
While the direct silylation with imidazole is a robust laboratory method, its direct translation to a large-scale industrial process may require significant process optimization to address these challenges.
Reactivity and Mechanistic Investigations of Triisopropyl Prop 2 Ynyloxy Silane
Alkyne Functionalization Reactions Involving Triisopropyl-prop-2-ynyloxy-silane
The terminal alkyne C-H bond in this compound is the primary site of reactivity for a variety of metal-catalyzed transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in synthesis.
The Sonogashira reaction is a cornerstone of cross-coupling chemistry, used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gelest.com This reaction is broadly applicable to terminal alkynes and would be a primary method for functionalizing this compound.
The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and requires a copper(I) co-catalyst, often copper(I) iodide. organic-chemistry.org An amine base, like triethylamine (B128534) or diisopropylamine, is used to deprotonate the terminal alkyne, forming a copper acetylide intermediate. The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Given its terminal alkyne structure, this compound is an ideal substrate for these conditions, allowing for its coupling with a wide range of organic halides.
Gold and rhodium catalysts offer unique pathways for alkyne functionalization that differ from palladium-catalyzed cross-coupling.
Gold-Catalyzed Transformations: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly carbophilic and readily activate alkyne C-C triple bonds towards nucleophilic attack. nih.gov While specific studies on this compound are scarce, related propargylic systems undergo gold-catalyzed rearrangements. For instance, gold catalysis can facilitate reactions of propargyl esters with alkynylsilanes, proceeding through a vinylcarbene intermediate to form vinylallene derivatives. nih.govnih.gov This highlights the potential of gold catalysts to induce complex skeletal rearrangements by activating the alkyne moiety in propargylic systems.
Rhodium-Catalyzed Transformations: Rhodium complexes are versatile catalysts for various alkyne transformations. One notable reaction is the intermolecular silylation of terminal C(sp)-H bonds. researchgate.net Rhodium catalysts can mediate the reaction between a terminal alkyne and a silane (B1218182) reagent, such as a silacyclobutane, to form a new C-Si bond at the terminus of the alkyne. researchgate.net Additionally, rhodium complexes are effective catalysts for the hydrosilylation of alkynes, a process that can be controlled to achieve high regio- and stereoselectivity. rsc.org
Beyond palladium, gold, and rhodium, other transition metals are effective for mediating alkyne functionalizations. Ruthenium, for example, is a well-known catalyst for the hydrosilylation of alkynes. Cationic ruthenium complexes can achieve highly regio- and stereoselective hydrosilylation, even with challenging internal thioalkyne substrates. pkusz.edu.cndntb.gov.ua This demonstrates the capability of other transition metals to provide complementary reactivity and selectivity for the functionalization of the alkyne in molecules like this compound.
Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. This is a highly atom-economical method for producing functionalized alkenes.
Hydrosilylation is the addition of a silicon hydride (H-SiR₃) across the alkyne. For a terminal alkyne such as this compound, this reaction can yield up to three distinct isomers, making control of selectivity crucial. The primary products are the α-vinylsilane (geminal addition) and the β-vinylsilane (vicinal addition), with the latter existing as either the (E) or (Z) stereoisomer.
The outcome of the reaction is highly dependent on the choice of metal catalyst, ligands, and silane reagent.
Regioselectivity: Refers to whether the silyl (B83357) group adds to the terminal carbon (α-addition) or the internal carbon (β-addition).
Stereoselectivity: For β-addition, this refers to whether the addition of the H and Si groups occurs on the same side of the alkyne (syn-addition, leading to the Z-isomer) or on opposite sides (anti-addition, leading to the E-isomer).
Different catalytic systems exhibit distinct selectivities. For example, rhodium complexes combined with specific phosphine (B1218219) ligands like XantPhos have been shown to catalyze the hydrosilylation of alkynes to give β-(Z) vinylsilanes with high selectivity. rsc.org Ruthenium catalysts have also been employed to achieve highly regio- and stereoselective hydrosilylations. pkusz.edu.cn
The table below illustrates typical outcomes for the hydrosilylation of a generic terminal alkyne, demonstrating how catalyst choice can direct the reaction to a specific isomer. Similar selectivity would be expected for the hydrosilylation of this compound.
| Catalyst System | Silane Reagent | Major Product Isomer | Selectivity | Reference |
|---|---|---|---|---|
| Rh₂(OAc)₄ / XantPhos | Tertiary Silanes | β-(Z) | High | rsc.org |
| [Cp*Ru(MeCN)₃]⁺ | (TMSO)₃SiH | α (syn-addition) | Excellent | pkusz.edu.cn |
Hydrofunctionalization Reactions of the Alkyne
Hydroboration and Carboboration Processes
Hydroboration: The hydroboration of silylacetylenes is a well-established method for the synthesis of vinylboranes. In the case of this compound, the bulky triisopropylsilyl group plays a crucial role in directing the regioselectivity of the reaction. The hydroboration of terminal alkynes can potentially yield both α- and β-adducts. However, studies on analogous bulky silylacetylenes have shown that the use of sterically demanding boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can effectively suppress dihydroboration and lead exclusively to the formation of (Z)-(β-borylvinyl)silane adducts. This high regioselectivity is attributed to the steric hindrance imposed by the large silyl group, which directs the boron atom to the terminal, less hindered carbon of the alkyne. Subsequent oxidation of these vinylborane (B8500763) intermediates provides a straightforward route to β-keto silanes.
Carboboration: Carboboration allows for the simultaneous addition of both a boron and a carbon moiety across the alkyne. Research on the carboboration of propargyl alcohols has demonstrated a robust and modular method for creating complex allylic alcohols. When applied to a protected substrate like this compound, a net trans-carboboration can be achieved with exquisite regioselectivity. The process typically involves deprotonation of the alcohol (if unprotected) or proceeds via a pseudo-intramolecular pathway with a protected alcohol, followed by reaction with a diboron (B99234) reagent like B₂(pin)₂. This leads to a 4-borylated 1,2-oxaborolol intermediate. Subsequent Suzuki coupling with an organic halide introduces a carbon substituent. A key finding in these systems is that the newly introduced carbon group is invariably placed distal to the oxygen functionality, a result of the reaction mechanism which proceeds through a controlled intermediate. This methodology provides access to highly substituted allylic alcohol derivatives after deprotection. nih.govacs.orgnih.gov
Table 1: Regioselectivity in Carboboration of Propargyl Alcohol Derivatives
| Substrate Type | Reagents | Key Intermediate | Final Product Feature | Reference |
| Propargyl Alcohol | 1. nBuLi 2. B₂(pin)₂ 3. Ar-X, Pd catalyst, base | 4-borylated 1,2-oxaborolol | Carbon substituent is trans to the boryl group and distal to the -OH group. | nih.govacs.org |
| Silyl-Protected Propargyl Alcohol (Analog) | B₂(pin)₂, Base, Ar-X, Pd catalyst | Vinylboronate ester | Carbon substituent is added to the terminal carbon, distal to the -OSiR₃ group. | nih.govacs.orgnih.gov |
Hydrotelluration Studies and Regiodirection
Hydrotelluration involves the addition of H-Te across a triple bond, providing a direct route to vinyl tellurides. researchgate.net These compounds are valuable synthetic intermediates, particularly in cross-coupling reactions. The reaction is typically carried out by generating an alkali metal telluride (e.g., NaHTe) in situ from tellurium powder and a reducing agent like sodium borohydride (B1222165). researchgate.net
When applied to terminal alkynes such as this compound, the hydrotelluration reaction is expected to proceed with high regioselectivity. The tellurium nucleophile preferentially attacks the terminal carbon of the alkyne, leading to the formation of a Z-vinyltelluride as the major product. researchgate.net The stereoselectivity arises from a trans-addition of the hydrogen and tellurium atoms across the triple bond. The resulting vinyl telluride, bearing the bulky triisopropylsilyloxy group, can then be used in further transformations, such as palladium-catalyzed cross-coupling reactions to form more complex olefinic structures.
Cycloaddition Reactions (e.g., Pauson-Khand)
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to construct a cyclopentenone core. wikipedia.org This reaction is a cornerstone in the synthesis of complex polycyclic molecules. For the reaction to proceed efficiently, particularly in intramolecular variants, propargylic alcohols often require protection. nih.govnih.gov
The triisopropylsilyloxy group in this compound makes it an excellent substrate for Pauson-Khand reactions. The bulky and stable TIPS group prevents unwanted side reactions that can occur with a free hydroxyl group under the often harsh, metal-mediated reaction conditions. nih.gov In a typical intramolecular Pauson-Khand reaction, a molecule containing both the TIPS-protected propargyloxy moiety and an alkene unit is treated with a cobalt-carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a stable alkyne-cobalt complex, followed by coordination of the alkene, migratory insertion of carbon monoxide, and reductive elimination to yield the bicyclic cyclopentenone product. The stereochemical outcome of the reaction can be highly dependent on the steric bulk of the substituents, with larger groups often directing the diastereoselectivity of the cyclization. nih.gov
Triazole Formation via Click Chemistry
The terminal alkyne of this compound is an ideal handle for "click chemistry," a class of reactions known for their reliability, high yield, and tolerance of a wide range of functional groups. This makes the compound a valuable tool for conjugation and the synthesis of complex molecular architectures, including functional polymers.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry. It involves the reaction between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. This compound serves as the alkyne component in this transformation. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and provides excellent yields of the corresponding triazole product. The bulky TIPS group is stable under these conditions and does not interfere with the cycloaddition.
Table 2: Typical Conditions for CuAAC Reaction
| Component | Example Reagent/Condition | Role |
| Alkyne | This compound | Substrate |
| Azide | Benzyl azide (or other organic azides) | Substrate |
| Copper(I) Source | CuSO₄·5H₂O / Sodium Ascorbate | Catalyst |
| Solvent | t-BuOH / H₂O, THF / H₂O | Reaction Medium |
| Temperature | Room Temperature | Reaction Condition |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper catalysis is undesirable due to potential toxicity, particularly in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This reaction occurs between an azide and a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, without the need for a metal catalyst. While this compound itself is not a strained alkyne, it can be readily converted into a molecule suitable for SPAAC. For example, the azide partner in a SPAAC reaction could be synthesized to contain the triisopropylsilyloxy moiety, which would then be clicked onto a strained alkyne. Alternatively, the silyl ether could be part of a molecule that is subsequently modified to include a strained alkyne. The utility of the TIPS-protected propargyl group lies in its stability during the synthetic steps required to build the more complex azide or strained alkyne partners.
Utility in Functional Polymer Synthesis
The robust nature of the triisopropylsilyloxy group and the reliable reactivity of the terminal alkyne make this compound a valuable monomer or functionalizing agent in polymer science. Its primary utility is in post-polymerization modification using CuAAC.
In this approach, a polymer is first synthesized to contain azide-functionalized monomer units. This azide-bearing polymer is then reacted with an excess of this compound under CuAAC conditions. This "grafting-to" method allows for the efficient introduction of the silyloxy group onto the polymer side chains. The resulting functionalized polymer can have altered physical properties, such as solubility and thermal stability. Subsequently, the TIPS group can be selectively cleaved under mild conditions (e.g., with a fluoride (B91410) source like TBAF) to unmask the primary alcohol functionality. This strategy provides a powerful route to creating well-defined hydrophilic domains on a polymer backbone, leading to amphiphilic block copolymers or polymers with reactive hydroxyl side chains for further derivatization.
Protecting Group Chemistry of the Triisopropylsilyl Moiety
The triisopropylsilyl (TIPS) group is a sterically hindered organosilicon moiety frequently employed in organic synthesis for the protection of hydroxyl groups. Its bulky nature confers a high degree of stability, allowing for selective manipulation of other functional groups within a complex molecule. The chemistry of the TIPS ether, exemplified by this compound, is characterized by a robust stability profile under a variety of reaction conditions and well-established methodologies for its selective removal.
The utility of the TIPS protecting group is largely defined by its stability across a range of chemical environments. This stability is primarily attributed to the steric hindrance provided by the three isopropyl groups attached to the silicon atom, which shields the silicon-oxygen bond from nucleophilic and electrophilic attack.
Triisopropylsilyl ethers exhibit remarkable stability under acidic conditions, significantly more so than less sterically hindered silyl ethers such as trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers. harvard.edu This enhanced stability allows for the selective deprotection of other acid-labile protecting groups in the presence of a TIPS ether. The relative resistance to acid-catalyzed hydrolysis follows a clear trend based on the steric bulk of the silyl group. harvard.eduwikipedia.org
Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
|---|---|
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
This table illustrates the relative rates of cleavage under acidic conditions, highlighting the substantial stability of the TIPS group. harvard.eduwikipedia.org
This stability makes the TIPS group a preferred choice for multi-step syntheses where acidic conditions are required for other transformations. spcmc.ac.in For instance, while a primary TBS group can be cleaved within minutes using camphorsulfonic acid (CSA) in methanol, a TIPS group would remain intact under similar conditions. wikipedia.org
The triisopropylsilyl group is also highly resistant to cleavage under basic conditions. Similar to its behavior in acidic media, its stability in the presence of bases is greater than that of many other common silyl ethers. This allows for the use of a wide range of base-mediated reactions without premature deprotection of the hydroxyl group.
Relative Stability of Silyl Ethers to Basic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
|---|---|
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 10-100 |
| tert-Butyldimethylsilyl (TBS) | ~20,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |
| Triisopropylsilyl (TIPS) | 100,000 |
This table demonstrates the relative rates of cleavage under basic conditions, showing the superior stability of the TIPS group. harvard.eduwikipedia.org
The robust nature of TIPS ethers towards bases makes them compatible with reagents such as organolithiums, Grignard reagents, and metal hydrides. acs.org
Triisopropylsilyl ethers are generally stable to a wide array of oxidative and reductive conditions commonly employed in organic synthesis. They are resistant to many oxidizing agents, including those based on chromium, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent, as well as Swern oxidation conditions. spcmc.ac.inchemistrysteps.comorganic-chemistry.org This allows for the selective oxidation of other functional groups, like primary or secondary alcohols to aldehydes and ketones, without affecting the TIPS-protected alcohol.
Similarly, TIPS ethers are stable towards common nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). spcmc.ac.inlibretexts.org This permits the reduction of carbonyl groups and other reducible functionalities in the presence of a TIPS ether. However, it is noteworthy that under specific conditions involving certain catalysts, reductive cleavage can occur. For example, catecholborane in the presence of Wilkinson's catalyst can selectively deprotect silyl ethers, including TIPS ethers, though TIPS ethers are generally more resistant than TES and TBS ethers under these conditions. gelest.com Catalytic hydrogenation (e.g., H₂/Pd) is generally compatible with silyl ethers, leaving them intact while reducing other functional groups like alkenes or alkynes. chemistrysteps.com
The removal of the TIPS protecting group is a critical step in a synthetic sequence, and several reliable methods have been developed to achieve this transformation selectively.
The most common and effective method for the cleavage of silyl ethers, including the robust TIPS ethers, is through the use of a fluoride ion source. harvard.edu Tetrabutylammonium (B224687) fluoride (TBAF) is the most frequently used reagent for this purpose. organic-chemistry.org The high affinity of the fluoride ion for silicon is the driving force for this reaction, leading to the formation of a strong silicon-fluorine bond and the liberation of the alcohol. harvard.edu
The mechanism of fluoride-mediated deprotection involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate. This intermediate is unstable and subsequently collapses, breaking the silicon-oxygen bond to release the corresponding alkoxide, which is then protonated to yield the free alcohol and triisopropylsilyl fluoride. organic-chemistry.org
The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF). chemspider.com While highly effective, the basicity of commercial TBAF solutions (which contain small amounts of water) can sometimes lead to side reactions with base-sensitive substrates. chemspider.comiwu.edu In such cases, buffering the reaction mixture with a mild acid like acetic acid can mitigate these undesired reactions. chemspider.com
Example of TBAF-Mediated Deprotection of a Silyl Ether
| Substrate | Reagent | Solvent | Conditions | Product | Yield |
|---|
*In this specific reported instance, the low yield was attributed to the basicity of TBAF causing decomposition of a sensitive substrate. Buffering the reagent was suggested to improve the yield. chemspider.com
Selective Deprotection Methodologies
Orthogonal Deprotection Strategies
The triisopropylsilyl (TIPS) group is a sterically hindered protecting group frequently used for hydroxyl functionalities in multi-step organic synthesis. highfine.com Its significant bulk confers high stability, which is the foundation for developing orthogonal deprotection strategies. Orthogonality in this context refers to the selective removal of one protecting group in the presence of another, under specific reaction conditions that leave the second group intact. rsc.orgnih.gov The stability of common silyl ethers towards acidic hydrolysis generally follows the trend: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). highfine.comchem-station.com This differential stability allows for the selective deprotection of less hindered silyl ethers, like TES, in the presence of the more robust TIPS group. gelest.comnih.gov
Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are standard reagents for cleaving silicon-oxygen bonds, driven by the formation of the very strong Si-F bond. chem-station.comharvard.edu However, the reaction rate is highly dependent on the steric hindrance around the silicon atom. Consequently, conditions can be fine-tuned (e.g., temperature, solvent, reaction time) to selectively remove a primary TBS ether while leaving a TIPS ether untouched. For instance, catecholborane in conjunction with Wilkinson's catalyst has been shown to selectively deprotect TES ethers in the presence of TIPS ethers. gelest.comnih.gov Similarly, milder fluoride sources or carefully controlled acidic conditions can cleave groups like TBS or TES without affecting the more sterically encumbered and acid-stable TIPS group. chem-station.comresearchgate.net This selectivity is crucial in the synthesis of complex molecules where multiple hydroxyl groups need to be unmasked at different stages.
Below is a table summarizing various orthogonal deprotection scenarios involving the TIPS group.
| Intact Group | Deprotected Group | Reagent/Conditions | Selectivity Basis |
|---|---|---|---|
| TIPS-OR | TES-OR | Catecholborane, Wilkinson's Catalyst | Chemoselective reduction gelest.comnih.gov |
| TIPS-OR | TBS-OR (Primary) | TBAF, THF, controlled temp. | Differential steric hindrance gelest.com |
| TIPS-OR | TMS-OR | K₂CO₃, MeOH | High lability of TMS group gelest.com |
| TIPS-OR | p-Methoxybenzyl (PMB)-OR | DDQ or CAN | Oxidative cleavage of PMB |
| Benzyl (Bn)-OR | TIPS-OR | TBAF, THF | Fluoride-specific cleavage of silyl ether |
Anionic and Organometallic Chemistry of this compound
The terminal proton of the alkyne in this compound is acidic (pKa ≈ 25 in DMSO) and can be readily removed by a strong base to generate a potent carbon nucleophile. The most common method for this transformation is the use of an organolithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is generally performed at low temperatures, often -78 °C, to prevent potential side reactions, such as the base attacking the silyl ether. The deprotonation is a fast and quantitative acid-base reaction, resulting in the formation of the corresponding lithium acetylide, a key intermediate in many carbon-carbon bond-forming reactions.
The lithium acetylide generated from this compound is a versatile nucleophile that reacts with a wide range of electrophiles. This reactivity allows for the facile extension of the carbon chain, making it a valuable building block in synthesis. For example, it undergoes efficient nucleophilic addition to aldehydes and ketones to form the corresponding secondary and tertiary propargyl alcohols, respectively. It can also participate in substitution reactions with alkyl halides to yield internal alkynes. Another common application is the ring-opening of epoxides, which results in the formation of homopropargyl alcohols. The bulky TIPS group is generally stable to these reaction conditions and serves to protect the hydroxyl functionality during these transformations.
The following table provides examples of the reactivity of metalated this compound with various electrophiles.
| Electrophile | Product Class | General Transformation |
|---|---|---|
| Aldehyde (R-CHO) | Secondary Propargyl Alcohol | Addition to carbonyl |
| Ketone (R₂C=O) | Tertiary Propargyl Alcohol | Addition to carbonyl |
| Alkyl Halide (R-X) | Internal Alkyne | Sₙ2 Substitution |
| Epoxide | Homopropargyl Alcohol | Nucleophilic ring-opening |
| Silyl Halide (R₃Si-Cl) | Bis-silylated Alkyne | Formation of Si-C bond nih.gov |
Mechanistic Studies of Transformations Involving this compound
The mechanisms of reactions involving silyloxy silanes and related compounds have been investigated to understand their reactivity and selectivity. Computational studies, often employing ab initio or Density Functional Theory (DFT) methods, are powerful tools for mapping reaction pathways and characterizing transition states. For reactions such as cycloadditions or rearrangements, these studies can calculate the activation energies for different possible routes, thereby predicting the most favorable pathway.
For instance, in Lewis acid-promoted rearrangements of related α-silyloxy allylic silanes, mechanistic evidence suggests an ionic reaction pathway that proceeds through a contact ion pair. nih.gov The driving force for such transformations is often the relief of steric strain and electronic stabilization through effects like hyperconjugation. nih.gov While specific computational studies on this compound itself are not widely reported, the principles derived from similar silylene and silane systems are applicable. nih.govresearchgate.netsoton.ac.uk These studies reveal that reactions often proceed through pentacoordinate silicon intermediates or transition states. chem-station.com The elucidation of these pathways is critical for optimizing reaction conditions and predicting outcomes in complex synthetic sequences.
The control of regioselectivity and stereoselectivity is paramount in modern organic synthesis, and the this compound moiety offers distinct advantages in this regard. The most significant factor is the steric bulk of the triisopropylsilyl (TIPS) group. highfine.com This large group effectively shields one face of the molecule or directs the approach of reagents to a less sterically hindered position.
In reactions involving addition to the alkyne, such as hydrometallation (e.g., hydrostannylation or silylcupration), the incoming metal species is typically directed to the terminal carbon atom, away from the bulky silyloxy group at the other end. researchgate.net This leads to high regioselectivity in the formation of the resulting vinylmetal species. The stereochemistry of these additions is also influenced by the reaction conditions and reagents, with cis-addition being a common outcome in many concerted hydrometallation reactions. researchgate.net The steric influence of the TIPS group, combined with electronic effects from the oxygen atom, provides a powerful handle for controlling the regio- and stereochemical outcome of a wide variety of transformations.
Kinetic and Thermodynamic Data for this compound Reactions Currently Unavailable in Publicly Accessible Research
Silyl ethers, such as those with the triisopropylsilyl (TIPS) protecting group, are widely used in organic synthesis. Their reactivity is qualitatively understood, with the bulky triisopropyl groups generally conferring greater stability and slower reaction rates compared to less sterically hindered silyl ethers like trimethylsilyl (TMS) ethers. This stability is a key factor in their application as protecting groups for alcohols.
Mechanistic investigations into the formation and cleavage of silyl ethers suggest that these reactions can proceed through various pathways, often involving hypervalent silicon intermediates. The specific pathway and its energetic profile are influenced by factors such as the nature of the substrate, the reagents used, and the reaction conditions. However, without specific studies on this compound, any discussion of its kinetic and thermodynamic profile would be speculative and fall outside the required scope of presenting detailed, data-supported research findings.
Researchers seeking to understand the precise reactivity of this compound would likely need to conduct dedicated experimental studies to determine the relevant kinetic and thermodynamic parameters for its reactions of interest. Such studies would involve techniques like reaction progress monitoring by spectroscopy or chromatography to determine rate constants, and calorimetric methods to measure thermodynamic properties.
At present, no peer-reviewed articles or database entries containing the specific data tables and detailed research findings necessary to populate the requested article section could be located. Therefore, a comprehensive and scientifically accurate discussion on the "Kinetic and Thermodynamic Aspects of Reactions" for this compound cannot be provided.
Strategic Applications of Triisopropyl Prop 2 Ynyloxy Silane in Organic Synthesis
Building Block in Complex Molecule Construction
The unique characteristics of triisopropyl-prop-2-ynyloxy-silane make it an important component in the synthesis of intricate organic molecules, ranging from bioactive natural products to specifically designed pharmaceutical intermediates and complex cyclic structures.
The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring the development of innovative strategies to construct complex architectures with high stereochemical control. This compound and its analogs have proven instrumental in this field.
Alkaloids and terpenoids are two major classes of natural products with diverse structures and significant biological activities. mdpi.commdpi.comrsc.org The introduction of a propargyl group is a common strategy in their synthesis, providing a handle for subsequent transformations like cyclizations, cross-coupling reactions, and functional group manipulations.
In the total synthesis of the pentacyclic alkaloid (±)-meloscine, a TIPS-protected propargyl alcohol was a key starting material. nih.gov An alkynyl lithiate, generated from the protected propargyl alcohol, was added to an aldehyde to form an intermediate alcoholate. nih.gov This intermediate was crucial for the subsequent construction of the core azabicyclo[3.3.0]octane substructure of meloscine (B1212257). nih.gov The bulky TIPS group provided stability during the initial steps while allowing for later deprotection and reaction of the alkyne moiety.
While direct applications in specific, named terpenoid syntheses are less commonly documented in the provided literature, the general strategies for terpenoid construction often rely on building blocks that can establish quaternary carbon centers and complex ring systems. escholarship.org The functional group array in this compound makes it an ideal candidate for such transformations, particularly in indium-mediated alkenylation reactions of silyl (B83357) enol ethers with alkynes, which are effective for creating highly substituted ketones. escholarship.org
Table 1: Application in Alkaloid Synthesis
| Target Compound | Role of Silyl Propargyl Ether | Key Transformation |
| (±)-Meloscine | Precursor to the C/D ring synthon | Addition of its alkynyl lithiate to an aldehyde to form an intermediate alcoholate. nih.gov |
Polyketides are a large class of secondary metabolites synthesized through the repeated condensation of acyl-CoA units. mdpi.com While direct incorporation of this compound into a polyketide backbone via polyketide synthase enzymes is not a standard biological process, its use in the chemical synthesis of polyketide fragments is highly plausible. Synthetic strategies toward complex polyketides, such as erythronolide B, often involve the diastereoselective synthesis of bispropionate units. pitt.edu The propargyl group of the silane (B1218182) can be chemically transformed (e.g., via hydration or hydroboration/oxidation) to mimic or serve as a precursor to the propionate (B1217596) units characteristic of these natural products.
In the realm of peptidic synthesis, the primary role of related silanes like triisopropylsilane (B1312306) (TIS) is as a reducing agent and cation scavenger during the cleavage of protecting groups from amino acid residues, particularly cysteine. nih.gov However, this compound itself is not used for this purpose. Instead, its value lies in the potential functionalization of amino acid side chains. The propargyl group can be attached to a side chain and subsequently used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the peptide to other molecules or to form cyclic peptides.
The synthesis of natural products is often intertwined with the discovery of new pharmaceutical leads. The intermediates generated during these syntheses are themselves valuable compounds for developing new drugs. This compound serves as a precursor for key intermediates in medicinal chemistry. For example, its use in the synthesis of the meloscine core provides a scaffold that can be modified to create analogs with potentially new or enhanced biological activity. nih.gov
The propargyl group is a bioisostere for various functional groups and can be incorporated into lead compounds to improve their metabolic stability or binding affinity. The TIPS-protected form allows for the stable storage and handling of this functionality, which can be deprotected and reacted at a late stage in a synthetic sequence. This strategy is valuable in the construction of compound libraries for drug discovery, where a common intermediate derived from this compound can be diversified through various alkyne-based reactions.
The terminal alkyne of this compound is a powerful tool for constructing large, complex cyclic systems.
Macrocycles are of significant interest in drug discovery and materials science. dtu.dk The propargyl group is a key participant in the CuAAC reaction, a highly efficient and orthogonal "click" reaction. By incorporating this compound into linear precursors, chemists can induce macrocyclization by reacting the alkyne with an azide (B81097) group at the other end of the chain. This approach has been used to create complex polymer topologies, including cyclic polymers with pendent functional groups. uq.edu.au
The assembly of polycyclic architectures often relies on transition-metal-catalyzed cycloaddition reactions. Propargyl ethers are common substrates in these transformations. For instance, the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can be used to construct bicyclopentenone scaffolds, which are core structures in many natural products. core.ac.uk Rhodium-catalyzed carbocyclization reactions of 1,6-enynes, where the propargyl ether moiety provides the "yne" component, offer a direct route to complex polycyclic systems under mild conditions. core.ac.ukliverpool.ac.uk
Table 2: Role in Cyclic Architecture Synthesis
| Architecture Type | Synthetic Methodology | Function of Propargyl Silane |
| Macrocycles / Cyclic Polymers | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Provides the alkyne functionality for "click" cyclization. uq.edu.au |
| Polycyclic Systems (Bicyclopentenones) | Pauson-Khand Reaction / Rhodium-Catalyzed Carbocyclizations | Acts as the alkyne component in [m+n+p] cycloadditions. core.ac.ukliverpool.ac.uk |
Applications in Natural Product Total Synthesis
Development of Novel Synthetic Methodologies
Beyond its role as a building block, this compound and its derivatives are employed in the development of new synthetic reactions and strategies. The unique reactivity of the propargyl group, modulated by the silyl ether, enables novel transformations.
Researchers have developed cascade reactions that build molecular complexity rapidly from simple starting materials. pitt.edu For example, propargyl ethers are utilized in tandem reactions that can form multiple bonds in a single pot. One such process involves a group transfer cyclization where aryl β-(prop-2-ynyloxy)alkyl tellurides undergo radical cyclization to form 4-[(aryltelluro)methylene]tetrahydrofurans. acs.org In these substrates, the propargyl ether provides the acceptor for the intramolecular radical addition. acs.org Similarly, aryl β-(prop-2-ynyloxy)alkyl selenides can be cyclized reductively to yield 2-substituted 4-methylenetetrahydrofurans. acs.org These methods showcase how the protected alkyne can be used to generate exocyclic alkenes as part of a new ring system, a valuable transformation in organic synthesis.
Contributions to Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for synthesizing complex molecules. tcichemicals.commdpi.com The terminal alkyne of this compound makes it a suitable candidate for participation in such reactions. For instance, alkynes are known to be key components in MCRs for generating diverse heterocyclic structures and propargylamides. electronicsandbooks.com
While direct literature examples detailing the use of this compound in well-established named MCRs are not abundant, its potential is clear. Its lithiated derivative can act as a potent nucleophile, attacking electrophiles such as imines or aldehydes, which are common starting materials in MCRs. For example, a copper-catalyzed, three-component synthesis of secondary propargylamides involves the reaction of silylimines, acid chlorides, and alkynes. electronicsandbooks.com In some contexts, however, the stability of silyl-protected propargyl alcohols can be a concern. For instance, in a ruthenium-catalyzed addition of amides to alkynes, the related trimethyl-prop-2-ynyloxy-silane was observed to give low yields, suggesting potential decomposition under the reaction conditions. rptu.de This highlights that while the alkyne functionality is suitable for MCRs, the specific reaction conditions must be carefully optimized to be compatible with the silane protecting group.
Enabling Enantioselective and Diastereoselective Transformations
The steric bulk of the triisopropylsilyl (TIPS) group plays a crucial role in directing the stereochemical outcome of reactions, making this compound a valuable tool in stereoselective synthesis. Its application has been pivotal in controlling the formation of specific isomers in complex synthetic sequences.
A compelling example is found in the total synthesis of the pentacyclic alkaloid (±)-meloscine. nih.gov In this multi-step synthesis, this compound is used to introduce a protected alkyne that becomes part of a key intermediate. This intermediate undergoes a cascade reaction that proceeds with exceptional stereocontrol. The process includes a completely diastereoselective diradical cyclization to form the core azabicyclo[3.3.0]octane structure. Later in the synthesis, a diastereoselective ring-closing metathesis is employed to construct the final tetrahydropyridine (B1245486) ring. The successful control of stereochemistry in these critical steps is influenced by the steric environment created by the substituents, including the precursor derived from the TIPS-protected silane. nih.gov
Table 1: Diastereoselective Transformations in the Synthesis of (±)-Meloscine
| Reaction Step | Precursor Derived From | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Core Ring Formation | This compound | Allenyl azide cyclization cascade | Completely diastereoselective diradical cyclization | nih.gov |
Role in Cascade and Rearrangement Reactions
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, provide a powerful method for rapidly building molecular complexity. beilstein-journals.org this compound has proven to be an effective starting material for initiating such cascades.
Its role is again prominently featured in the synthesis of (±)-meloscine, which utilizes an allenyl azide cyclization cascade. nih.gov The synthesis begins with the deprotonation of this compound to form a lithium acetylide. This nucleophile is then added to an azido-ketone, and the resulting intermediate is converted into an allenyl azide. Upon gentle heating, this allenyl azide initiates a cascade sequence involving a [3+2] cycloaddition followed by the loss of nitrogen gas to produce a diradical intermediate. This intermediate then undergoes a highly stereocontrolled cyclization to construct the complex C/D ring system of the natural product in a single, efficient step. nih.govnih.gov
Table 2: Allenyl Azide Cyclization Cascade
| Step | Description | Intermediate/Product | Reference |
|---|---|---|---|
| 1. Initiation | Lithiation of this compound and addition to an azido-ketone. | Propargyl alcohol derivative | nih.gov |
| 2. Allene Formation | Conversion of the propargyl alcohol derivative to an allenyl azide. | Allenyl azide substrate | nih.gov |
Applications in Polymer Chemistry and Materials Science
The distinct alkyne and silane functionalities of this compound make it a versatile molecule for modifying existing polymers and synthesizing novel materials. The alkyne serves as a handle for "click" chemistry, while the silane group can act as a coupling agent to inorganic surfaces.
Functionalization of Polymeric Systems
The terminal alkyne group of this compound is an ideal functional handle for polymer modification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent attachment of the silane molecule onto polymer backbones that have been pre-functionalized with azide groups. nih.govacs.org This "grafting to" approach is a powerful method for modifying the surface properties of polymers or introducing new functionalities.
The bulky triisopropylsilyl group can impart unique properties, such as hydrophobicity or altered thermal stability. Research into silane-functionalized polymers has explored the stability of linkages derived from silanes of increasing size, including trimethyl, -ethyl, and -isopropyl variants. These studies are crucial for understanding the durability and applicability of the resulting materials, for instance, in creating low surface energy coatings. drexel.edu The CuAAC reaction provides a modular and highly efficient route to create well-defined, functionalized polymeric systems. nih.govmdpi.com
Table 3: Polymer Functionalization via CuAAC Click Chemistry
| Polymer Type | Functional Group | Reagent | Reaction | Application | Reference |
|---|
Synthesis of Advanced Polymeric Materials and Nanomaterials
The creation of advanced materials, such as polymer nanocomposites and hybrid organic-inorganic materials, often requires molecules that can bridge the interface between different material types. e3s-conferences.org this compound is well-suited for this role.
The silane portion of the molecule can be used to functionalize the surface of inorganic nanomaterials like silica (B1680970) (SiO₂), titania (TiO₂), or other metal oxides through chemical treatment. doi.orgmdpi.com This process typically involves the hydrolysis of the groups attached to the silicon (though the TIPS group is more stable than alkoxy groups often used for this purpose) to form silanols, which then condense with surface hydroxyl groups on the nanomaterial. doi.org Once the nanomaterial is surface-functionalized with the alkyne-terminated silane, the alkyne handle is available for further reactions. For example, it can be used to initiate polymerization from the surface ("grafting from") or to "click" the functionalized nanoparticles onto a polymer matrix ("grafting to"), leading to the formation of well-dispersed and covalently integrated polymer nanocomposites. mdpi.commdpi.com This approach allows for the precise design of hybrid materials with enhanced mechanical, thermal, or electronic properties. mdpi.com
Bioconjugation and Chemical Biology Applications
Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes, drugs, or polymers, to biomolecules like proteins or nucleic acids. nih.gov This field heavily relies on bioorthogonal reactions—reactions that can proceed in a biological environment without interfering with native biochemical processes. The terminal alkyne on this compound makes it a prime candidate for use in one of the most powerful bioorthogonal strategies: azide-alkyne cycloaddition. ru.nl
The terminal alkyne can readily participate in either the copper-catalyzed (CuAAC) or the strain-promoted (SPAAC) azide-alkyne cycloaddition. researchgate.netresearchgate.net In a typical chemical biology workflow, a biomolecule of interest is first metabolically or genetically engineered to incorporate an azide-bearing unnatural amino acid or nucleotide. Subsequently, an alkyne-containing probe, such as this compound, can be "clicked" onto the biomolecule. The bulky TIPS group could serve as a protective group or as a label itself. Furthermore, silanes can be used to functionalize the surface of nanoparticles, which are then attached to biomolecules for applications in imaging, diagnostics, or drug delivery. google.com While this specific silane may require optimization for aqueous solubility, its fundamental reactive groups provide a direct route for its potential integration into bioconjugation strategies. nih.gov
Advanced Spectroscopic and Computational Approaches in the Study of Triisopropyl Prop 2 Ynyloxy Silane
Spectroscopic Characterization Techniques in Research
Spectroscopic analysis provides the foundational data for the identification and characterization of Triisopropyl-prop-2-ynyloxy-silane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H, ¹³C, ²⁹Si NMR)
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. The combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of the molecule's atomic connectivity and chemical environment. mdpi.commdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals that correspond to each unique proton environment in the molecule. The protons of the triisopropylsilyl group appear as a complex multiplet in the upfield region, typically around 1.1-1.3 ppm, integrating to 21 protons (three CH septets and eighteen CH₃ doublets). The methylene (B1212753) protons (O-CH₂-C≡) adjacent to the oxygen and the alkyne are observed as a doublet around 4.3 ppm. The terminal alkynyl proton (≡C-H) gives a characteristic signal, usually a triplet, around 2.4-2.5 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by showing signals for each carbon atom. The carbons of the isopropyl groups appear in the upfield region (around 12-18 ppm). The methylene carbon (O-CH₂) is found further downfield, typically around 51-52 ppm. rsc.org The two sp-hybridized carbons of the alkyne are key diagnostic peaks, appearing in the range of 74-82 ppm. rsc.org The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com
²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly useful for confirming the presence and environment of the silicon atom. For alkoxysilanes, the chemical shifts can vary, but for structures like this compound, a signal in the characteristic region for trialkylsilyl ethers would be expected. psu.eduresearchgate.net This technique is also highly sensitive to changes in substitution at the silicon atom, making it valuable for monitoring reactions. psu.edu
NMR spectroscopy is also a powerful method for monitoring the progress of reactions involving this compound, such as its formation from propargyl alcohol and a triisopropylsilyl halide, or its participation in subsequent coupling reactions. wwu.eduresearchgate.netacs.org By observing the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics and completion can be accurately assessed. wwu.eduacs.org
| Nucleus | Structural Unit | Typical Chemical Shift (δ) [ppm] | Multiplicity |
|---|---|---|---|
| ¹H | Si-CH(CH₃)₂ | ~1.1-1.3 | Multiplet |
| -O-CH₂- | ~4.3 | Doublet | |
| ≡C-H | ~2.4-2.5 | Triplet | |
| ¹³C | Si-CH(CH₃)₂ | ~18 | |
| Si-CH(CH₃)₂ | ~12 | ||
| -O-CH₂- | ~51-52 | ||
| -C≡C-H | ~74-82 | ||
| ²⁹Si | (i-Pr)₃Si-O- | Varies |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation patterns of this compound, providing further evidence of its structure. nih.gov In electron impact (EI) ionization, the molecule will form a molecular ion (M+), which then undergoes fragmentation. chemguide.co.uk
The molecular weight of this compound is 212.40 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak at m/z = 212. Common fragmentation pathways for silyl (B83357) ethers include the loss of an alkyl group from the silicon atom. For the TIPS group, this would correspond to the loss of a propyl group (C₃H₇, 43 Da), leading to a prominent fragment ion at m/z = 169. Another characteristic fragmentation is the cleavage of the Si-O bond. nih.govchalmers.se The fragmentation of the propargyl group can also occur. researchgate.net Analysis of these fragment ions helps to piece together the molecular structure. nih.govacs.orguni-saarland.de
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.orgorgchemboulder.com
Terminal Alkyne C-H Stretch: A sharp, strong absorption band is expected around 3300-3330 cm⁻¹, which is highly characteristic of the ≡C-H bond. libretexts.orgwpmucdn.comyoutube.com
Alkyne C≡C Stretch: A weak to medium, sharp absorption should appear in the region of 2100-2160 cm⁻¹. The intensity is often weak for alkynes. libretexts.orgorgchemboulder.comlibretexts.org
C-H Stretch (Alkyl): Strong absorptions due to the C-H stretching vibrations of the isopropyl groups will be present in the 2865-2960 cm⁻¹ range. libretexts.org
Si-O-C Stretch: A strong band corresponding to the Si-O-C asymmetric stretch is typically observed in the 1060-1100 cm⁻¹ region. rsc.org
UV-Visible spectroscopy is less informative for this specific compound as it lacks extensive chromophores. The terminal alkyne may show weak absorption in the far UV region, but it is generally not a primary characterization technique for this molecule.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3300 - 3330 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100 - 2160 | Weak to Medium |
| Alkyl | C-H Stretch | 2865 - 2960 | Strong |
| Silyl Ether | Si-O-C Stretch | 1060 - 1100 | Strong |
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the purification of this compound and for assessing its purity.
Gas Chromatography (GC): Due to its volatility and thermal stability, this compound is well-suited for analysis by Gas Chromatography. oup.comresearchgate.net Silyl ethers, in general, exhibit good chromatographic properties. taylorfrancis.comtandfonline.com GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), can effectively separate the compound from starting materials or byproducts and provide a quantitative measure of its purity. nih.govnih.gov Common stationary phases for this type of analysis include non-polar phases like those based on polydimethylsiloxane (B3030410) (e.g., OV-1). tandfonline.com
High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC can also be used for the analysis and purification of silyl ethers. A normal-phase column (e.g., silica (B1680970) gel) with a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures) would be a typical setup for this relatively non-polar compound.
Theoretical and Computational Chemistry Investigations
Computational methods provide deep insights into the electronic properties and reactivity of molecules, complementing experimental findings.
Electronic Structure Calculations for Reactivity Predictions
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of this compound. acs.orgrsc.orgau.dk These methods can be used to model various aspects of the molecule's behavior. rsc.orgnih.gov
Molecular Orbital Analysis: By calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich C≡C triple bond, making it susceptible to attack by electrophiles. The LUMO characteristics would indicate the most electrophilic sites.
Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule. The electron-rich regions (negative potential), such as the oxygen atom and the alkyne's π-system, are highlighted as likely sites for interaction with electrophiles or metal catalysts. Conversely, the acidic terminal alkyne proton would show a region of positive potential.
Reaction Pathway Modeling: Computational studies can model the transition states of potential reactions, such as deprotonation of the alkyne followed by coupling, or addition reactions across the triple bond. nih.gov By comparing the activation energies of different possible pathways, the most favorable reaction course can be predicted, guiding synthetic efforts. acs.orgau.dk These computational approaches have been pivotal in understanding the reactivity and selectivity in various reactions involving silyl ethers. rsc.orgrsc.org
Computational Modeling of Reaction Mechanisms and Transition States
The study of reaction mechanisms at a molecular level is greatly enhanced by computational chemistry, which provides insights into the energetic landscapes of chemical transformations. For a compound like this compound, which features a reactive terminal alkyne and a sterically demanding triisopropylsilyl protecting group, computational modeling would be invaluable for understanding its reactivity.
The primary approach involves the use of quantum chemical calculations, most notably Density Functional Theory (DFT), to map out the potential energy surface of a proposed reaction. This process begins with the optimization of the ground state geometries of the reactants and products. Subsequently, the focus shifts to locating the transition state (TS), which represents the highest energy point along the reaction coordinate.
The identification of a transition state is a critical step, as its energy relative to the reactants determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. A lower activation energy implies a faster reaction. For a hypothetical reaction involving this compound, such as a cycloaddition or a nucleophilic addition to the alkyne, computational models would calculate the energy of the transition state structure.
Table 1: Hypothetical Transition State Analysis for a Reaction of this compound
| Reaction Coordinate | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants | DFT/B3LYP/6-31G(d) | -X.XXXX | 0.0 |
| Transition State | DFT/B3LYP/6-31G(d) | -Y.YYYY | ΔG‡ |
| Products | DFT/B3LYP/6-31G(d) | -Z.ZZZZ | ΔG_rxn |
This table is illustrative. Actual values would require specific quantum chemical calculations for a defined reaction.
Furthermore, vibrational frequency analysis is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. This analysis confirms that the located structure is indeed a first-order saddle point on the potential energy surface.
Prediction of Regioselectivity and Stereoselectivity Based on Quantum Chemical Methods
Quantum chemical methods are powerful tools for predicting the outcomes of reactions where multiple products can be formed. rsc.org This is particularly relevant for reactions of unsymmetrical alkynes like this compound, where issues of regioselectivity (which of two possible constitutional isomers is formed) and stereoselectivity (which stereoisomer is favored) arise.
Regioselectivity: In reactions such as hydroboration, hydrosilylation, or certain cycloadditions, the addition of a reagent across the carbon-carbon triple bond can occur in two different orientations, leading to two distinct regioisomers. The prediction of the major product is achieved by calculating the activation energies for the transition states leading to each possible regioisomer. The pathway with the lower activation energy will be the kinetically favored one, and the corresponding product will be formed in greater abundance.
For example, in a hypothetical catalyzed addition of H-X across the alkyne, two transition states, TS-A and TS-B, would be modeled.
Table 2: Hypothetical Energy Profile for Regioselective Reaction
| Species | Calculation Level | Relative Energy (kcal/mol) | Predicted Product Ratio (A:B) |
| Transition State A | DFT/B3LYP/def2-TZVP | 15.2 | \multirow{2}{*}{~95 : 5} |
| Transition State B | DFT/B3LYP/def2-TZVP | 17.0 |
This table illustrates how a difference in activation energies (ΔΔG‡) between two competing pathways allows for the prediction of the major regioisomer. The ratio is estimated using the Boltzmann distribution.
Stereoselectivity: Similarly, when a reaction can produce different stereoisomers (e.g., enantiomers or diastereomers), computational chemistry can be used to predict the stereochemical outcome. This is often crucial in asymmetric catalysis, where a chiral catalyst directs the reaction towards one specific stereoisomer. rsc.org
The origin of stereoselectivity is elucidated by modeling the transition states for the formation of all possible stereoisomers. The steric and electronic interactions between the substrate (this compound), the reagents, and the catalyst in each transition state are analyzed. The transition state with the lowest energy corresponds to the major stereoisomer that will be observed experimentally. The bulky triisopropylsilyl group would be expected to play a significant role in dictating the stereochemical course of many reactions by creating a sterically hindered facial environment.
By comparing the energies of the diastereomeric transition states, the diastereomeric ratio (d.r.) can be predicted. If a chiral catalyst is involved, the enantiomeric excess (e.e.) can be estimated by comparing the transition state energies leading to the (R) and (S) products.
Emerging Research Directions and Future Prospects for Triisopropyl Prop 2 Ynyloxy Silane Chemistry
Integration with Flow Chemistry and Automated Synthesis
The fields of flow chemistry and automated synthesis are revolutionizing the way molecules are made, offering enhanced control, reproducibility, and efficiency. While direct reports on Triisopropyl-prop-2-ynyloxy-silane in these systems are nascent, the potential for its integration is significant, based on the successful application of related silyl-alkynes and the capabilities of current automation platforms.
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers superior control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for reactions involving thermally sensitive or highly reactive intermediates, such as the lithiated acetylides often generated from silyl-alkynes for carbon-carbon bond formation. The rapid heat and mass transfer in microreactors can minimize side reactions and improve yields. For instance, copper-catalyzed coupling reactions involving flow-generated unstabilized diazo compounds and terminal alkynes have demonstrated the power of this approach for synthesizing complex structures under mild conditions. mdpi.com
Automated synthesis platforms are designed to perform multi-step reaction sequences with minimal human intervention. chemspeed.com These systems can handle air-sensitive reagents, execute complex purification protocols, and perform iterative reaction cycles, making them ideal for library synthesis and reaction optimization. sigmaaldrich.comrsc.org The use of pre-packaged reagent cartridges, which can include reagents for silyl (B83357) deprotection or coupling reactions, simplifies the workflow. sigmaaldrich.com The integration of this compound into automated workflows could accelerate the discovery of new bioactive molecules by enabling the rapid, parallel synthesis of complex analogues derived from this versatile building block.
Development of More Sustainable and Green Synthetic Protocols
The principles of green chemistry encourage the development of synthetic methods that are more environmentally benign. The traditional synthesis of this compound typically involves the reaction of propargyl alcohol with triisopropylsilyl chloride (TIPS-Cl) using a base like imidazole (B134444) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). While effective, this method presents sustainability challenges related to the use of hazardous solvents and stoichiometric reagents.
Recent research has focused on greener alternatives for the formation of silyl ethers. One promising approach is the use of hexamethyldisilazane (B44280) (HMDS) as a silylation reagent, which can proceed under solvent- and catalyst-free conditions, generating only ammonia (B1221849) as a byproduct. xynu.edu.cn This method has shown high efficiency for a wide range of alcohols and represents a significant improvement in atom economy and environmental impact. xynu.edu.cn Another sustainable strategy involves the use of earth-abundant metal catalysts. For example, cobalt-catalyzed silylation of alcohols with hydrosilanes provides an efficient route to silyl ethers, avoiding precious metals and harsh reagents. tandfonline.com Furthermore, developing protocols that utilize safer, eco-friendly solvent systems like ethanol-water is a key goal in green chemistry. rsc.org
| Feature | Traditional Protocol | Greener Alternative 1 | Greener Alternative 2 |
| Silylating Agent | Triisopropylsilyl chloride (TIPS-Cl) | Triisopropylsilane (B1312306) | Hexamethyldisilazane (HMDS) |
| Catalyst/Base | Imidazole (stoichiometric) | Cobalt Pincer Complex (catalytic) | None (catalyst-free) xynu.edu.cn |
| Solvent | DMF (hazardous) | Various (e.g., THF) | Solvent-free xynu.edu.cn |
| Byproduct | Imidazole hydrochloride | Dihydrogen (H₂) tandfonline.com | Ammonia (NH₃) xynu.edu.cn |
| Sustainability | Low | Improved (avoids stoichiometric base) | High (solvent-free, high atom economy) |
This table presents a comparative overview of synthetic protocols for silylation, highlighting a shift towards more sustainable methods.
Exploration of Novel Catalytic Systems for this compound Transformations
The triisopropylsilyl-protected alkyne moiety is not merely a passive placeholder; it is an active participant in a variety of powerful catalytic transformations. The bulky TIPS group can influence regioselectivity and stability, making it a valuable tool in a chemist's arsenal. Research has uncovered a range of catalytic systems that can effectively transform silyl-alkynes.
Copper catalysis is particularly prominent. For example, a three-component reaction of a (triisopropylsilyl)acetylene, a diazo ester, and an alkyl halide can be catalyzed by copper to form alkynylation products with an all-carbon quaternary center. mdpi.com This method efficiently constructs two new C-C bonds in a single operation. mdpi.com Similarly, rhodium(III) and gold(I) have been used to catalyze the C-H alkynylation of indoles with TIPS-containing reagents. mdpi.com
However, the steric bulk of the TIPS group can also be a limiting factor. In a titanium-catalyzed multicomponent pyrrole (B145914) synthesis, a TIPS-protected alkyne failed to participate in the desired cross-coupling, whereas less hindered silyl-alkynes like TMS- and TBDMS-protected variants reacted effectively. nih.gov This highlights the critical role that the choice of protecting group plays in the success of a catalytic cycle.
| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |
| Copper(I) | Three-component cross-coupling | (Triisopropylsilyl)acetylene, Diazo ester, Alkyl halide | α-Alkynyl ester with quaternary center | mdpi.com |
| Rhodium(III) / Silver | C-H Alkynylation | Indole, TIPS-ethynylbenziodoxolone | 2-Alkynylated indole | mdpi.com |
| Gold(I) | C-H Alkynylation | Indole, TIPS-ethynylbenziodoxolone | 3-Alkynylated indole | mdpi.com |
| Copper(II) Acetate (B1210297) | Homocoupling (of deprotected alkyne) | Terminal Alkyne, Piperidine | Symmetrical 1,3-Diyne | organic-chemistry.org |
| Titanium Imido | [2+2+1] Cycloaddition | Silyl-alkyne, Internal alkyne, Azobenzene | Pentasubstituted Pyrrole (Note: TIPS-alkyne was unreactive) | nih.gov |
This interactive table summarizes key catalytic transformations involving TIPS-alkynes or their derivatives, showcasing the diversity of available methods.
Interdisciplinary Applications in Beyond Traditional Organic Synthesis
The unique properties of the alkyne functional group, made accessible through precursors like this compound, have propelled its use into diverse fields beyond traditional synthesis, notably in materials science and chemical biology.
In materials science , the ability to perform highly efficient and orthogonal "click" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is paramount. researchgate.netnih.gov The TIPS group is instrumental in strategies for creating advanced functional materials. For instance, it can be used as a temporary protecting group on one end of a polymer, allowing a click reaction to occur at an unprotected alkyne on the other end. Subsequent deprotection of the TIPS group reveals a new alkyne handle for a second, different click reaction, enabling the modular synthesis of complex ABC-type triblock copolymers. sigmaaldrich.com This strategy has also been applied to create multifunctional dendrimers by selectively deprotecting silyl-alkynes on a central core. rsc.org Furthermore, TIPS-alkynes are key building blocks for synthesizing platinum-containing polyynyl complexes, which function as molecular-scale wires with potential applications in nanoelectronics. acs.org The direct attachment of alkynes to surfaces has also been shown to be a robust method for functionalizing gold nanoparticles and other substrates. acs.orgnih.govmdpi.com
In chemical biology , the alkyne serves as a bioorthogonal handle—a functional group that can react selectively within a complex biological environment without interfering with native biochemical processes. nih.gov This has enabled powerful techniques for probing biological systems. The TIPS protecting group allows for the introduction of an alkyne into a biomolecule, such as a DNA strand, while protecting it during the synthesis. glenresearch.com After incorporation, the TIPS group can be removed, and the alkyne can be "clicked" with an azide-bearing probe, such as a fluorescent dye or an affinity tag. glenresearch.comcuvillier.de This approach has been used to modify the surfaces of exosomes for imaging and targeting applications nih.gov and to develop photoaffinity labeling reagents for identifying protein-drug interactions. researchgate.net Additionally, the alkyne's unique vibration in the "silent" region of the Raman spectrum makes it an excellent tag for Alkyne-Tag Raman Imaging (ATRI), a powerful technique for visualizing the distribution of small molecules in cells and tissues. rsc.org
Future Perspectives in Complex Molecule Assembly Using this compound
The future utility of this compound in the synthesis of complex molecules is exceptionally bright. Its value lies in the combination of the extreme robustness of the TIPS protecting group and the versatility of the alkyne functional group it masks. The TIPS group can withstand a wide array of reaction conditions, allowing chemists to carry the latent alkyne through long and complex synthetic sequences.
A key strategic advantage is the ability to achieve selective deprotection. The C-Si bond of the TIPS group is significantly more stable than that of smaller silyl groups like trimethylsilyl (B98337) (TMS). This allows for orthogonal deprotection strategies in molecules containing multiple, differentially protected alkynes. acs.org The removal of the TIPS group is typically achieved under specific conditions, most commonly with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) acs.orgacs.org or, under milder conditions, with silver fluoride (AgF), which tolerates many sensitive functional groups. scielo.org.mxthieme-connect.com
This capacity for late-stage functionalization is critical in modern drug discovery and total synthesis. It allows for the synthesis of a core molecular scaffold that can then be diversified at a late stage by deprotecting the alkyne and engaging it in various transformations, such as coupling reactions or click chemistry. This approach is highly amenable to the principles of diversity-oriented synthesis and fragment-based drug design. Looking ahead, the combination of this stable building block with the technologies of automated synthesis will enable the rapid generation of large libraries of complex, alkyne-modified molecules for biological screening. The continued development of new, selective catalytic methods for alkyne transformation will further expand the synthetic toolbox, solidifying the role of this compound as a cornerstone reagent in the future of complex molecule assembly.
Q & A
Q. What are the established synthetic routes for Triisopropyl-prop-2-ynyloxy-silane, and how can researchers optimize purity during synthesis?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between propargyl alcohol derivatives and triisopropylsilyl chloride. For example, in a reported procedure, 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol reacts with allylchlorodiisopropylsilane in the presence of a base (e.g., triethylamine) to form the silyl ether . Key steps include:
- Reagent stoichiometry : A 1.2:1 molar ratio of silyl chloride to alcohol ensures complete conversion.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. GC analysis (>97.0% purity) is critical for quality control .
- Inert conditions : Reactions conducted under nitrogen prevent hydrolysis of the silyl chloride.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : H and C NMR confirm the propargyl ether linkage (δ ~80-100 ppm for acetylenic carbons) and isopropyl groups (δ 1.0-1.2 ppm for methyl protons) .
- GC-MS : Validates purity (>97.0%) and detects volatile byproducts (e.g., unreacted silyl chloride) .
- IR spectroscopy : The C≡C stretch (~2100-2260 cm) and Si-O-C bands (~1000-1100 cm) are diagnostic .
Q. How should this compound be stored to prevent degradation in laboratory settings?
Methodological Answer:
- Storage conditions : Store under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis and oxidation.
- Monitoring degradation : Regular GC analysis detects silanol byproducts. Evidence from safety data sheets (SDS) indicates that prolonged storage increases hazardous byproduct formation, necessitating periodic re-testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?
Methodological Answer: Contradictory reactivity (e.g., in cross-coupling vs. cycloaddition reactions) can be addressed through:
- Control experiments : Systematic variation of catalysts (e.g., Pd vs. Cu), solvents, and temperatures to map reactivity trends.
- Kinetic studies : Use in situ NMR or IR to monitor reaction progress and identify intermediates .
- Computational modeling : Density Functional Theory (DFT) calculations elucidate electronic effects of the silyl group on transition states .
Q. What strategies enhance the diastereoselectivity of reactions involving this compound in complex syntheses?
Methodological Answer: In diastereoselective Pauson-Khand reactions, the steric bulk of the triisopropylsilyl group directs regioselectivity. Key optimizations include:
Q. How can mechanistic studies elucidate the role of the silyl group in stabilizing reactive intermediates?
Methodological Answer:
- Isotopic labeling : Si NMR tracks silicon coordination changes during reactions.
- Single-crystal X-ray diffraction : Resolve intermediate structures (e.g., silyl-stabilized carbocations) using SHELXL for refinement .
- Electrochemical analysis : Cyclic voltammetry assesses the silyl group’s electron-donating/withdrawing effects on redox-active intermediates .
Q. What advanced analytical methods are suitable for studying the degradation pathways of this compound?
Methodological Answer:
- GC-MS/MS : Identifies trace degradation products (e.g., silanols or disiloxanes) with high sensitivity .
- Accelerated aging studies : Expose samples to elevated temperatures/humidity and monitor decomposition kinetics via Arrhenius plots .
- Spectroscopic mapping : Time-resolved IR or Raman spectroscopy captures real-time bond cleavage events.
Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?
Methodological Answer:
- Crystallization issues : The bulky silyl group often leads to oily residues. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
